Cas no 1546149-14-7 (4-(2-Sulfanylpropyl)phenol)

4-(2-Sulfanylpropyl)phenol 化学的及び物理的性質
名前と識別子
-
- EN300-1288735
- 1546149-14-7
- SCHEMBL10542567
- 4-(2-sulfanylpropyl)phenol
- Phenol, 4-(2-mercaptopropyl)-
- 4-(2-Sulfanylpropyl)phenol
-
- インチ: 1S/C9H12OS/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,10-11H,6H2,1H3
- InChIKey: MWARKWYMADOKBA-UHFFFAOYSA-N
- ほほえんだ: SC(C)CC1C=CC(=CC=1)O
計算された属性
- せいみつぶんしりょう: 168.06088618g/mol
- どういたいしつりょう: 168.06088618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 21.2Ų
じっけんとくせい
- 密度みつど: 1.109±0.06 g/cm3(Predicted)
- ふってん: 294.2±23.0 °C(Predicted)
- 酸性度係数(pKa): 9.99±0.15(Predicted)
4-(2-Sulfanylpropyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288735-2500mg |
4-(2-sulfanylpropyl)phenol |
1546149-14-7 | 2500mg |
$1089.0 | 2023-10-01 | ||
Enamine | EN300-1288735-500mg |
4-(2-sulfanylpropyl)phenol |
1546149-14-7 | 500mg |
$535.0 | 2023-10-01 | ||
Enamine | EN300-1288735-1000mg |
4-(2-sulfanylpropyl)phenol |
1546149-14-7 | 1000mg |
$557.0 | 2023-10-01 | ||
Enamine | EN300-1288735-5000mg |
4-(2-sulfanylpropyl)phenol |
1546149-14-7 | 5000mg |
$1614.0 | 2023-10-01 | ||
Enamine | EN300-1288735-250mg |
4-(2-sulfanylpropyl)phenol |
1546149-14-7 | 250mg |
$513.0 | 2023-10-01 | ||
Enamine | EN300-1288735-10000mg |
4-(2-sulfanylpropyl)phenol |
1546149-14-7 | 10000mg |
$2393.0 | 2023-10-01 | ||
Enamine | EN300-1288735-50mg |
4-(2-sulfanylpropyl)phenol |
1546149-14-7 | 50mg |
$468.0 | 2023-10-01 | ||
Enamine | EN300-1288735-1.0g |
4-(2-sulfanylpropyl)phenol |
1546149-14-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1288735-100mg |
4-(2-sulfanylpropyl)phenol |
1546149-14-7 | 100mg |
$490.0 | 2023-10-01 |
4-(2-Sulfanylpropyl)phenol 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
4-(2-Sulfanylpropyl)phenolに関する追加情報
Introduction to 4-(2-Sulfanylpropyl)phenol (CAS No. 1546149-14-7)
4-(2-Sulfanylpropyl)phenol, also known by its CAS number CAS No. 1546149-14-7, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is a derivative of phenol, with a sulfanylpropyl group attached to the fourth position of the benzene ring. The structure of this compound makes it highly versatile, as it combines the aromatic stability of phenol with the sulfur-containing functionality of the sulfanyl group.
The synthesis of 4-(2-Sulfanylpropyl)phenol involves a series of well-established organic chemistry techniques, including nucleophilic substitution and coupling reactions. The presence of the sulfanyl group introduces unique electronic and steric properties, which have been exploited in various research studies. Recent advancements in synthetic methodologies have further enhanced the efficiency and scalability of producing this compound, making it more accessible for both academic and industrial applications.
One of the most promising applications of 4-(2-Sulfanylpropyl)phenol lies in its potential as a precursor for advanced materials. Researchers have explored its use in the development of novel polymers and materials with tailored properties, such as improved thermal stability and mechanical strength. For instance, studies published in leading journals like Chemistry of Materials and Macromolecules have demonstrated how this compound can be incorporated into polymer networks to create materials suitable for high-performance applications.
In addition to its role in materials science, 4-(2-Sulfanylpropyl)phenol has also shown potential in the field of pharmacology. Recent research has focused on its ability to act as a bioactive molecule, with studies indicating that it may possess antioxidant and anti-inflammatory properties. These findings have sparked interest in exploring its therapeutic applications, particularly in the context of chronic diseases such as cardiovascular disorders and neurodegenerative conditions.
The environmental impact of CAS No. 1546149-14-7 has also been a topic of interest among scientists. Studies have examined its biodegradability and toxicity profiles, with results suggesting that it exhibits low toxicity to aquatic organisms under controlled conditions. However, further research is needed to fully understand its environmental fate and potential risks associated with large-scale production or disposal.
The versatility of 4-(2-Sulfanylpropyl)phenol extends to its use as an intermediate in the synthesis of other complex molecules. Its sulfur-containing functionality makes it an ideal building block for constructing bioactive compounds, such as those with potential anticancer or antimicrobial activities. Recent breakthroughs in asymmetric synthesis techniques have enabled researchers to produce enantiomerically pure derivatives of this compound, opening new avenues for drug discovery.
In conclusion, CAS No. 1546149-14-7, or 4-(2-Sulfanylpropyl)phenol, represents a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key player in the development of innovative materials and therapeutic agents. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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